Cas no 952893-80-0 (N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide)

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 3-chlorophenyl group and an amide-linked phenylpropanamide moiety. This structure imparts potential bioactivity, particularly in pharmaceutical and agrochemical applications, due to the oxadiazole ring's known role in enhancing metabolic stability and binding affinity. The chlorophenyl substitution may further influence electronic and steric properties, potentially improving selectivity in target interactions. The compound's well-defined molecular architecture makes it a valuable intermediate for medicinal chemistry research, particularly in the development of enzyme inhibitors or receptor modulators. Its synthetic accessibility and structural versatility support further derivatization for structure-activity relationship studies.
N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide structure
952893-80-0 structure
Product Name:N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide
CAS No:952893-80-0
MF:C17H14ClN3O2
MW:327.764962673187
CID:5967482
PubChem ID:16854379
Update Time:2025-05-25

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide
    • F2473-0258
    • AKOS024650597
    • N-(5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylpropanamide
    • 952893-80-0
    • N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
    • Benzenepropanamide, N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-
    • Inchi: 1S/C17H14ClN3O2/c18-14-8-4-7-13(11-14)16-20-21-17(23-16)19-15(22)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22)
    • InChI Key: QDHVGHXBRUOEOE-UHFFFAOYSA-N
    • SMILES: C1(CCC(NC2=NN=C(C3=CC=CC(Cl)=C3)O2)=O)=CC=CC=C1

Computed Properties

  • Exact Mass: 327.0774544g/mol
  • Monoisotopic Mass: 327.0774544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 68Ų

Experimental Properties

  • Density: 1.331±0.06 g/cm3(Predicted)
  • pka: 11.74±0.70(Predicted)

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide Pricemore >>

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Additional information on N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide

Comprehensive Overview of N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide (CAS No. 952893-80-0)

N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide, identified by its CAS number 952893-80-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds known for their diverse biological activities. Researchers are particularly interested in its potential applications due to its unique structural features, including the 3-chlorophenyl and phenylpropanamide moieties, which contribute to its reactivity and functionality.

In recent years, the scientific community has focused on the development of novel heterocyclic compounds for therapeutic and agricultural purposes. N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide stands out due to its potential as a building block in drug discovery. Its oxadiazole ring is a key structural element in many bioactive molecules, often associated with antimicrobial, anti-inflammatory, and anticancer properties. This has led to increased searches for "oxadiazole derivatives in drug development" and "CAS 952893-80-0 applications" across academic and industrial platforms.

The synthesis of N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide involves multi-step organic reactions, including cyclization and amidation processes. Its molecular formula and precise structural configuration have been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These details are critical for researchers exploring "synthetic routes for 1,3,4-oxadiazoles" or "characterization of chlorophenyl derivatives," which are trending topics in chemical databases.

From an industrial perspective, CAS 952893-80-0 is often discussed in the context of high-value intermediates for specialty chemicals. Its compatibility with various cross-coupling reactions makes it a versatile candidate for further functionalization. Companies engaged in custom synthesis or contract research frequently inquire about its availability and scalable production methods, reflecting its commercial relevance.

Environmental and regulatory considerations are also part of the discourse surrounding this compound. While N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide is not classified as hazardous under current guidelines, its handling requires standard laboratory safety protocols. Queries like "biodegradability of oxadiazole compounds" or "green chemistry approaches for heterocycles" highlight the growing emphasis on sustainable practices in chemical synthesis.

In summary, N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl-3-phenylpropanamide (CAS 952893-80-0) represents a promising area of research at the intersection of medicinal chemistry and materials science. Its structural complexity and functional adaptability continue to inspire innovations, making it a subject of ongoing exploration in both academic and industrial settings.

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